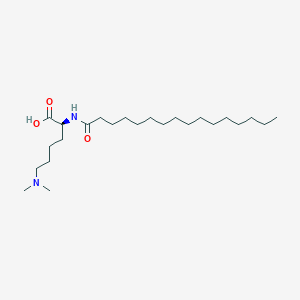

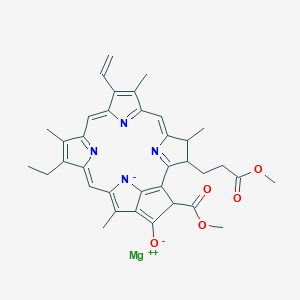

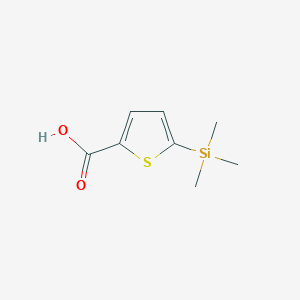

![molecular formula C29H44O9 B095279 (3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide CAS No. 18695-02-8](/img/structure/B95279.png)

(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide, commonly known as digoxin, is a medication used in the treatment of heart failure and irregular heartbeats. Digoxin belongs to the class of drugs called cardiac glycosides, which are derived from the foxglove plant.

Mechanism Of Action

Digoxin works by inhibiting the sodium-potassium ATPase pump, which is responsible for maintaining the balance of ions inside and outside of cells. By inhibiting this pump, digoxin increases the concentration of calcium inside heart cells, leading to increased contractility of the heart muscle. This results in improved cardiac output and decreased symptoms of heart failure.

Biochemical And Physiological Effects

Digoxin has several biochemical and physiological effects on the body. In addition to its effects on the heart, digoxin also affects the nervous system, gastrointestinal system, and kidneys. Digoxin can cause nausea, vomiting, and diarrhea, and can also lead to electrolyte imbalances. In high doses, digoxin can be toxic and can cause arrhythmias and even death.

Advantages And Limitations For Lab Experiments

Digoxin is a useful tool for studying the effects of inhibition of the sodium-potassium ATPase pump on cardiac function. It can be used to study the effects of digoxin toxicity and to investigate potential treatments for digoxin toxicity. However, the use of digoxin in lab experiments is limited by its toxicity and potential for side effects.

Future Directions

There are several future directions for research on digoxin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties and its potential use in cancer treatment. Additionally, research is needed to better understand the mechanisms of digoxin toxicity and to develop treatments for digoxin toxicity.

Synthesis Methods

Digoxin can be synthesized from the leaves of the foxglove plant or through chemical synthesis. The chemical synthesis of digoxin involves a series of reactions starting from a steroid precursor. The final step involves the attachment of a sugar molecule to the steroid backbone, forming digoxin. The synthesis of digoxin is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

Digoxin has been extensively studied for its therapeutic effects in heart failure and irregular heartbeats. In addition, digoxin has been shown to have anti-cancer properties and is being investigated as a potential treatment for certain types of cancer. Digoxin has also been studied for its effects on the nervous system and its potential use in the treatment of neurodegenerative diseases.

properties

CAS RN |

18695-02-8 |

|---|---|

Product Name |

(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide |

Molecular Formula |

C29H44O9 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |

InChI |

InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |

InChI Key |

KISYRRMFQYIIFQ-JTUOMBDUSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |

Other CAS RN |

18695-02-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)